6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various naphthyridine derivatives, including structures similar to 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol, has been a focus of research due to their potential applications in medicinal chemistry. Shiozawa et al. (1984) synthesized tetrahydro-1,6-naphthyridine methyl homologs by modifying pyridine derivatives, indicating the chemical versatility of naphthyridines (Shiozawa et al., 1984).
- Spectroscopic and theoretical studies by Santo et al. (2003) on derivatives of naphthyridines, including solvatochromism and intramolecular hydrogen bonding, reveal the complex interactions these compounds can have with their environment, which is crucial for understanding their behavior in biological systems (Santo et al., 2003).
Potential Antitumor Activity
- The potential antitumor activity of naphthyridine derivatives has been explored. Insuasty et al. (2013) reported on the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with notable activity against cancer cell lines, suggesting the role of these compounds in the development of new cancer therapies (Insuasty et al., 2013).
Antioxidant Properties
- Research into the antioxidant properties of naphthyridine derivatives was conducted by Nam et al. (2007). They studied tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol and found these compounds to have significantly higher antioxidant activity than alpha-tocopherol, indicating their potential as powerful antioxidants in biological systems (Nam et al., 2007).
Water Oxidation Catalysis
- Zong and Thummel (2005) explored the use of naphthyridine derivatives in catalyzing water oxidation, a process important in energy conversion and storage. They found that certain naphthyridine complexes show promise as catalysts for oxygen evolution, a key reaction in splitting water (Zong & Thummel, 2005).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the naphthyridine core .
Mode of Action
The specific and differential functionalization of the naphthyridine core leads to specific activity .
Biochemical Pathways
Given the broad range of activities exhibited by naphthyridines, it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects .
Result of Action
Based on the known activities of naphthyridines, it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities . The specific and differential functionalization of the naphthyridine core leads to specific activity .
Cellular Effects
Naphthyridines have been shown to have a variety of effects on different types of cells, particularly cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Naphthyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-methyl-2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-7-3-2-4-10-8(7)9(12)11-6/h5,10H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJLWVGYRBPZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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